The synthesis of 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile is described in patent []. The process involves a five-step reaction sequence:
(c) Preparation of 3-pyridine: 4-(methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic acid ester, for example, methyl 6-methylnicotinate, to yield 3-pyridine.
(d) Preparation of 3-pyridine: 3-pyridine is hydrolyzed and decarboxylated under acidic conditions to give 3-pyridine.
(e) Preparation of 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile: 3-pyridine is oxidized, typically using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid, to afford the final product, 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile.
Based on the patent [], 6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile serves as an intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target the COX-2 enzyme, which is involved in inflammation and pain.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4